

Application Notes and Protocols for Testing Artemisinin Efficacy Using Patient-Derived Organoids

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Compound of Interest		
Compound Name:	Artemisitene	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] This makes them a powerful preclinical model for personalized medicine and drug screening.[4][5] Artemisinin, a natural compound extracted from Artemisia annua, and its derivatives have shown potent anticancer activity against a variety of cancer types.[6][7] Their mechanism of action is multifaceted, primarily involving the generation of reactive oxygen species (ROS) upon activation by intracellular iron, leading to apoptosis, ferroptosis, and cell cycle arrest.[2][8][9] This document provides detailed application notes and protocols for utilizing PDOs to assess the efficacy of Artemisinin and its derivatives.

Data Presentation: Efficacy of Artemisinin and Its Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of Artemisinin and its derivatives in various cancer cell lines. While data on PDOs is still emerging, these values provide a crucial baseline for designing effective dose-response studies in 3D organoid models.



Table 1: IC50 Values of Artemisinin and its Derivatives in Human Cancer Cell Lines

Compound	Cancer Type	Cell Line	IC50 (μM)	Reference
Artemisinin	Lung Cancer	A549	28.8 (μg/mL)	[7]
Artemisinin	Lung Cancer	H1299	27.2 (μg/mL)	[7]
Dihydroartemisini n (DHA)	Liver Cancer	Нер3В	29.4 (24h)	[7]
Dihydroartemisini n (DHA)	Liver Cancer	Huh7	32.1 (24h)	[7]
Dihydroartemisini n (DHA)	Liver Cancer	PLC/PRF/5	22.4 (24h)	[7]
Dihydroartemisini n (DHA)	Liver Cancer	HepG2	40.2 (24h)	[7]
Artesunate	Glioblastoma	U87MG	Varies (used at IC25/IC50)	
Artesunate	Glioblastoma	A172	Varies (used at IC25/IC50)	[10]
Artemether	Breast Cancer	Not Specified	Not Specified	
Artemisone	Various	Panel of human cancer cells	Superior to Artemisinin	

Table 2: Drug Sensitivity of Patient-Derived Organoids to Standard Chemotherapy (for reference)



Cancer Type	Patient ID	Treatment	IC50 (μM)	Reference
NSCLC (ALK-fusion)	Case 2	Brigatinib	0.7	[11]
NSCLC (ALK-fusion)	Case 2	Ensartinib	0.57	[11]
NSCLC (ALK-fusion)	Case 2	Gemcitabine	64.11	[11]
NSCLC (ALK-fusion)	Case 2	Cisplatin	11.14	[11]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoids (PDOs)

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue. Specific media formulations may need to be optimized based on the cancer type.

Materials:

- Fresh tumor tissue in a sterile collection medium (e.g., DMEM/F-12 with antibiotics) on ice.
- Digestion Buffer: Collagenase Type II (1 mg/mL), Dispase (1 mg/mL), and DNase I (0.1 mg/mL) in DMEM/F-12.
- Basement Membrane Matrix (e.g., Matrigel®, Cultrex® BME).
- Organoid Culture Medium (specific to cancer type, often containing growth factors like EGF, Noggin, R-spondin).
- Washing Buffer: Advanced DMEM/F-12 with 1% GlutaMAX and 1% HEPES.
- Cell culture plates (24-well or 48-well).
- Sterile cell strainers (70-100 μm).



Procedure:

- Tissue Processing:
 - Wash the tumor tissue twice with ice-cold Washing Buffer.
 - Mince the tissue into small fragments (<1 mm³) using sterile scalpels.
- Enzymatic Digestion:
 - Transfer the minced tissue to a tube containing pre-warmed Digestion Buffer.
 - Incubate at 37°C for 30-60 minutes with gentle agitation.
 - Monitor the digestion process and stop when the tissue is dissociated into small cell clusters.

Cell Isolation:

- Neutralize the digestion by adding an equal volume of cold Washing Buffer.
- Filter the cell suspension through a sterile cell strainer to remove undigested tissue.
- Centrifuge the filtrate at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in a small volume of cold Washing Buffer.

Organoid Seeding:

- Centrifuge the cell suspension again and resuspend the pellet in the appropriate volume of Basement Membrane Matrix on ice.
- Plate 20-50 μL droplets of the cell-matrix suspension into the center of pre-warmed culture plate wells.
- Incubate the plate at 37°C for 15-30 minutes to solidify the matrix.
- Carefully add pre-warmed Organoid Culture Medium to each well.



- · Organoid Culture and Maintenance:
 - Culture the organoids at 37°C in a 5% CO2 incubator.
 - Change the medium every 2-3 days.
 - Passage the organoids every 7-14 days, depending on their growth rate.

Protocol 2: Artemisinin Efficacy Testing on PDOs

This protocol details the procedure for performing a drug sensitivity assay with Artemisinin and its derivatives on established PDOs.

Materials:

- Established PDO cultures.
- Artemisinin and/or its derivatives (e.g., Dihydroartemisinin, Artesunate) dissolved in a suitable solvent (e.g., DMSO).
- · Organoid Culture Medium.
- 96-well clear-bottom plates.
- Cell viability reagent (e.g., CellTiter-Glo® 3D).
- Luminometer.

Procedure:

- Organoid Dissociation and Seeding:
 - Harvest mature organoids from culture.
 - Dissociate them into small fragments or single cells using a suitable dissociation reagent (e.g., TrypLE™, dispase).
 - Count the cells/fragments and resuspend them in Basement Membrane Matrix at a predetermined density.



- Seed the organoid suspension into a 96-well plate as described in Protocol 1.
- Drug Preparation and Treatment:
 - Prepare a serial dilution of Artemisinin/derivatives in Organoid Culture Medium. A typical concentration range to start with could be 0.1 μM to 100 μM.
 - After the matrix has solidified and the initial culture medium has been added, replace it
 with the medium containing the different drug concentrations. Include a vehicle control
 (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

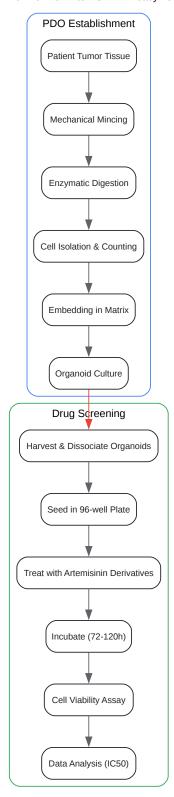
Incubation:

- Incubate the plate at 37°C in a 5% CO2 incubator for 72-120 hours. The incubation time should be optimized based on the organoid growth rate and the expected drug effect.
- Cell Viability Assay:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
 - Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Normalize the data to the vehicle control.
 - Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations Experimental Workflow



Experimental Workflow for Artemisinin Efficacy Testing in PDOs

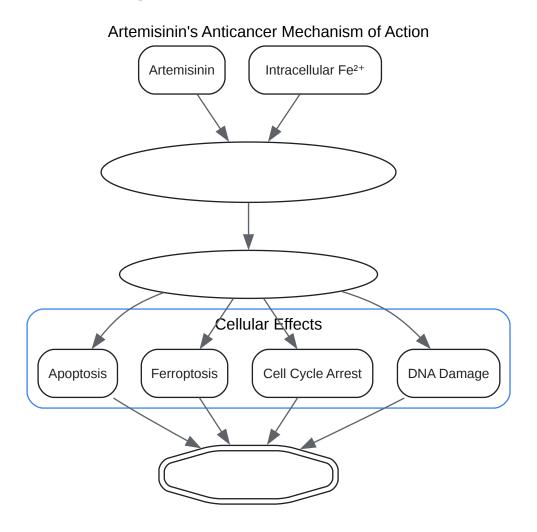


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Caption: Workflow for PDO establishment and subsequent Artemisinin drug screening.



Artemisinin's Proposed Mechanism of Action

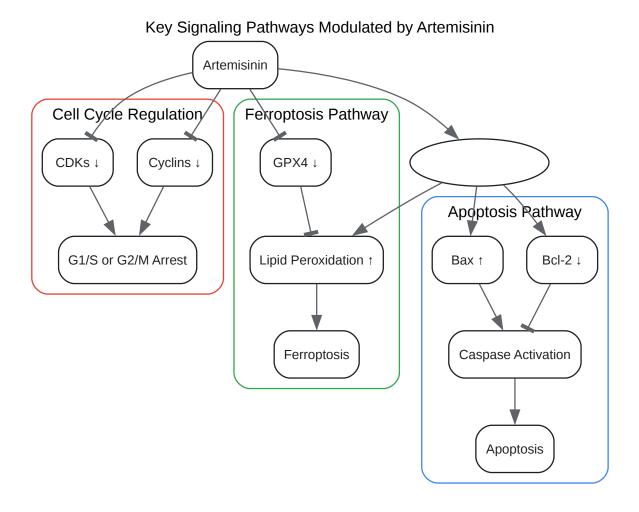


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Caption: Artemisinin is activated by intracellular iron, leading to ROS production and cancer cell death.

Signaling Pathways Affected by Artemisinin





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Caption: Artemisinin modulates apoptosis, ferroptosis, and cell cycle pathways.

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